molecular formula C27H31N5O7S B000569 Bosentan CAS No. 157212-55-0

Bosentan

Cat. No. B000569
M. Wt: 569.6 g/mol
InChI Key: SXTRWVVIEPWAKM-UHFFFAOYSA-N
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Description

Bosentan is an orally active dual endothelin (ET) receptor antagonist, renowned for its capacity to improve exercise capability and survival rates in patients with specific medical conditions. It's primarily synthesized from 5-(2-methoxy-phenyl)-2-(pyrimidin-2-yl)-tetrahydropyr-imidin-4,6-dione, through processes including chlorination, sulfonylation, and etherification, leading to a comprehensive synthesis route that emphasizes environmental friendliness and economic feasibility (Z. Heng, 2012).

Synthesis Analysis

The synthesis of Bosentan has evolved over the years, with various methodologies being developed. One notable method involves starting from guaiacol and dl-diethyl-2-bromomalonate, progressing through seven steps including substitution, cyclization, chlorination, condensation, etherification, deprotection, and saponification, resulting in a final yield of 15.2% (L. Keliang, 2005). Another approach describes a comprehensive update on the synthetic aspects of Bosentan and its derivatives, showcasing the variety in synthesis processes and the aim for high purity and yield in the production of Bosentan (Jigar Panchal et al., 2022).

Molecular Structure Analysis

Bosentan's effectiveness as an endothelin receptor antagonist stems from its complex molecular structure, which enables it to bind competitively to endothelin-1 receptors. This binding capacity is crucial for its role in treating conditions like pulmonary arterial hypertension by antagonizing the effects of endothelin-1, a potent vasoconstrictor.

Chemical Reactions and Properties

Bosentan undergoes various chemical reactions during its synthesis, including chlorination, which eliminates the need for deacid reagents, and sulfonylation, which benefits from phase transfer catalysts to shorten reaction times and improve yields. The etherification reaction, a pivotal step in Bosentan's synthesis, introduces a hydroxyethoxy group efficiently, contributing to the compound's pharmacological properties (Z. Heng, 2012).

Physical Properties Analysis

The physical properties of Bosentan, such as solubility and stability, are crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. These properties are tailored to ensure that Bosentan remains effective as an oral medication, with considerations made for its bioavailability and interaction with biological membranes.

Chemical Properties Analysis

Bosentan's chemical properties, including its reactivity and interaction with biological targets, underscore its role as a dual endothelin receptor antagonist. Its ability to inhibit endothelin receptors highlights its therapeutic potential in mitigating diseases characterized by elevated endothelin levels. The compound's synthesis and structure-activity relationship contribute to its efficacy and selectivity towards endothelin receptors.

Scientific Research Applications

Endothelin Receptor Antagonism in Pulmonary Arterial Hypertension

Bosentan, as an endothelin receptor antagonist, has been extensively researched for its role in treating pulmonary arterial hypertension (PAH). Studies have shown that endothelin-1 (ET-1) is over-expressed in several forms of pulmonary vascular disease and plays a significant role in the development and progression of PAH. Oral endothelin receptor antagonists, like bosentan, have been found to improve exercise capacity, functional status, and pulmonary hemodynamics in PAH patients. They also delay the time to clinical worsening in several randomized placebo-controlled trials. Bosentan, approved in 2001, was the first oral endothelin receptor antagonist and has since established a strong record of safety and efficacy in PAH treatment (Roberts & Preston, 2009).

Pharmacokinetics and Efficacy in Pediatric PAH Patients

Research has also been conducted on the pharmacokinetics, safety, and efficacy of bosentan in pediatric patients with PAH. This study highlights the importance of understanding bosentan's effects in children, given its established efficacy in adult PAH patients (Barst et al., 2003).

Impact on Echocardiographic and Doppler Measures in PAH

Another study investigated the effects of bosentan on echocardiographic and Doppler variables in PAH patients. The results indicated improvements in right ventricular systolic function and left ventricular early diastolic filling, along with a decrease in right ventricular dilation and an increase in left ventricular size in patients with PAH (Galiè et al., 2003).

Enhancing Solubility and Bioavailability

A study aimed at enhancing the solubility and bioavailability of bosentan developed nanocomposites using an amphiphilic graft co‐polymer. This approach was shown to significantly increase the solubility, dissolution, and bioavailability of bosentan, offering a potential improvement in its delivery and therapeutic efficacy (Kendre & Chaudhari, 2017).

Review of Bosentan in PAH Management

A comprehensive review critically appraises the evidence for bosentan's efficacy in various forms of PAH, including idiopathic and familial PAH, and PAH associated with connective tissue disease. This review presents data from pivotal placebo-controlled studies, open-labeled extensions, long-term survival, and quality of life data, offering a holistic view of bosentan's role in PAH management (Gabbay, Fraser, & Mcneil, 2007).

Clinical Pharmacology

The clinical pharmacology of bosentan, including its pharmacokinetics and pharmacodynamics, has been studied to understand its mechanism of action and optimal use in PAH treatment. This research provides insights into how bosentan is metabolized and interacts with other drugs, which is crucial for its safe and effective use (Dingemanse & Giersbergen, 2004).

Safety And Hazards

Bosentan is associated with certain safety concerns and hazards. Adverse events associated with Bosentan are mainly teratogenicity and hepatotoxicity . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Recent clinical reports have indicated that the combination of Bosentan and PDE-5 inhibitor can improve the effectiveness of pharmacotherapy of pulmonary arterial hypertension (PAH) . A prospective randomized study has suggested the efficacy of adding metformin to Bosentan for PAH-CHD patients with WHO FC II or III .

properties

IUPAC Name

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTRWVVIEPWAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873178
Record name Bosentan hydrate
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URL https://comptox.epa.gov/dashboard/DTXSID80873178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bosentan hydrate

CAS RN

157212-55-0
Record name Bosentan monohydrate
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Record name Bosentan [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosentan hydrate
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Record name 4-(1,1-Dimethylethyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)(2,2'-bipyrimidin)-4-yl)benzenesulfonamide monohydrate
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Record name 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]benzene-1-sulfonamide Monohydrate
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Record name BOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q326023R30
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Synthesis routes and methods I

Procedure details

40 g of Bosentan sodium salt were dissolved in acetone (353 g) and 8.48 g of hydrochloridric acid were added. Precipitated salts were filtered off and the clear solution was concentrated by distillation to a residual volume of 190 mL. The mixture was cooled to 55° C. and demineralized water (58 g) was slowly dropped keeping the temperature at 55° C. After 2 hours aging the temperature was decreased to 20° C. in 1 hour and stirred for additional 2 hours at that temperature. The precipitated solid was collected by filtration and the cake was washed with water-acetone 1:1 (38 g). 39.4 g of the desired product were obtained after drying in vacuo.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
353 g
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloridric acid
Quantity
8.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine (50 gm) in acetonitrile (500 ml), potassium carbonate (150 gm) and 4-tert-butylbenzenesulfonamide (33.58 gm) were added and the reaction mass was heated to 80° C. to 85° C. for 5 to 6 hours. After completion of the reaction, ethylene glycol (262.5 gm) was added to the reaction mass at 85° C. to 90° C. and the reaction mass was maintained at same temperature for 16 to 18 hours till the reaction completion. The reaction mass was then cooled to 25 to 30° C. and water (500 ml) was added to it. The pH of the reaction mass was adjusted to 2 to 3 using concentrated hydrochloric acid. Dichloromethane (500 ml) was added to the reaction mass and the mixture was stirred for 30 minutes. The dichloromethane layer was separated and it was washed with water (500 ml). The layer was concentrated under reduced pressure to obtain the syrup. Methanol (160 ml) and water (80 ml) were added to the syrup and the mixture was heated to 55° C. to 60° C. for 30 minutes under stirring. The reaction mixture was then cooled to 25° C. to 30° C. for 40 to 45 minutes and the solid obtained was filtered. The solid was washed with methanol (40 ml) to obtain the crude Bosentan (wet weight around 75 gm). To the crude Bosentan (75 gm), isopropyl acetate (225 ml), ethanol (75 ml), and ammonium hydroxide solution (37.2 ml) were added and the mixture was heated to 55° C. to 60° C. for 30 minutes. The reaction mass was then cooled to 0° C. to 5° C. and maintained at 0° C. to 5° C. for 3 to 4 hours. The precipitated pure Bosentan ammonium salt was filtered (yield, 60 gm), washed with chilled isopropylacetate and dried.
Quantity
262.5 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
33.58 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The wet Bosentan was dissolved in ethanol (4.4 lit) at 50° C. to 55° C. and decolorized with activated charcoal. The solution was heated at 50° C. to 55° C. To this solution, water (4.4 lit) was added and was stirred for 20 min. The solution was cooled to 25° C. to 30° C. and was maintained at same temperature for 60 min. The crystalline solid obtained was filtered, washed with chilled ethanol, and dried under vacuum (650-700 mm/Hg) at 35° C. to 40° C. to afford 2.20 kg [68.7% yield] of Bosentan monohydrate as a white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
68.7%

Synthesis routes and methods IV

Procedure details

To the pure ammonium salt of Bosentan (60 gm), dichloromethane (180 ml) and water (180 ml) were added and the pH of the reaction mixture was adjusted to 5 to 6 using concentrated hydrochloric acid. The reaction mixture was stirred for 30 minutes. The dichloromethane layer was separated and it was washed with water (180 ml). The dichloromethane layer was subjected to evaporation under reduced pressure to obtain syrup. To this syrup, ethanol (120 ml) was added and the mixture was heated to 55° C. to 60° C. to obtain clear solution. Water (120 ml) was slowly added to the clear solution and was stirred for 30 minutes at 55° C. to 60° C. The reaction mixture was cooled to 25° C. to 30° C. and the mixture was stirred for 30 to 45 minutes at 25° C. to 30° C. The solid obtained was filtered and was dried at 40° C. for 2 to 4 hours, to yield Bosentan monohydrate (60 gm).
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bosentan
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Bosentan
Reactant of Route 3
Bosentan
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Bosentan

Citations

For This Compound
39,600
Citations
LJ Rubin, DB Badesch, RJ Barst, N Galie… - … England Journal of …, 2002 - Mass Medical Soc
… -tissue disease) to receive placebo or to receive 62.5 mg of bosentan twice daily for 4 weeks followed by either of two doses of bosentan (125 or 250 mg twice daily) for a minimum of 12 …
Number of citations: 585 www.nejm.org
J Dingemanse, PLM van Giersbergen - Clinical pharmacokinetics, 2004 - Springer
… bosentan markedly increases initial bosentan trough concentrations. Concomitant treatment with glibenclamide and bosentan … when coadministered with bosentan. No clinically relevant …
Number of citations: 291 link.springer.com
MA Mathier, D Ishizawar - Expert opinion on pharmacotherapy, 2010 - Taylor & Francis
… Bosentan is an effective treatment option for group 1 pulmonary arterial hypertension. Bosentan … for the use of bosentan in this disease. It also presents evidence from key clinical trials of …
Number of citations: 15 www.tandfonline.com
A Prakash, CM Perry - American Journal of Cardiovascular Drugs, 2002 - Springer
… increased significantly with oral bosentan ≥300mg and intravenous bosentan ≥250mg. … bosentan 2400mg (p < 0.001) and 3.1-fold higher after a single intravenous dose of bosentan …
Number of citations: 18 link.springer.com
D Stolz, H Rasch, A Linka… - European …, 2008 - Eur Respiratory Soc
… -receptor antagonist bosentan can improve cardiopulmonary … a 2:1 ratio to receive either bosentan or placebo for 12 weeks. The … Compared with placebo, patients treated with bosentan …
Number of citations: 398 erj.ersjournals.com
NE Mealy, M Bayes, M Del Fresno - Drugs of the Future, 2001 - access.portico.org
Alternatively, the conversion of compound (VII) into bosentan can also be performed by reaction of compound (VII) with ethylene glycol mono tert-butyl ether (IX) by means of NaOH in …
Number of citations: 14 access.portico.org
MM Hoeper, M Halank, C Marx… - European …, 2005 - Eur Respiratory Soc
… In conclusion, bosentan proved to be efficacious and safe in a small number of patients with … pressures with bosentan treatment 20. Thus, the beneficial effects of bosentan in PPHTN …
Number of citations: 254 erj.ersjournals.com
M Humbert, RJ Barst, IM Robbins… - European …, 2004 - Eur Respiratory Soc
… There were four withdrawals in the bosentan/epoprostenol … due to the combination of bosentan and epoprostenol therapy in … /benefit ratio of combined bosentan-epoprostenol therapy in …
Number of citations: 896 erj.ersjournals.com
RN Channick, G Simonneau, O Sitbon, IM Robbins… - The Lancet, 2001 - thelancet.com
… of bosentan as a long-term oral treatment still need to be assessed. We assessed the effects of bosentan on … and tolerability of bosentan in patients with pulmonary arterial hypertension. …
Number of citations: 022 www.thelancet.com
H Krum, RJ Viskoper, Y Lacourciere… - … England Journal of …, 1998 - Mass Medical Soc
Background Endothelin is a powerful vasoconstrictor peptide derived from the endothelium. We evaluated the contribution of endothelin to blood-pressure regulation in patients with …
Number of citations: 718 www.nejm.org

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